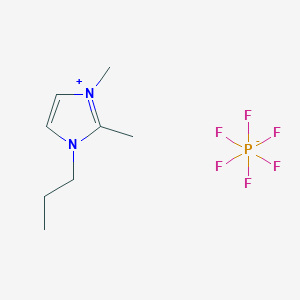

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate is a chemical compound with the molecular formula C8H13F6N2P . It has a molecular weight of 282.1664002 .

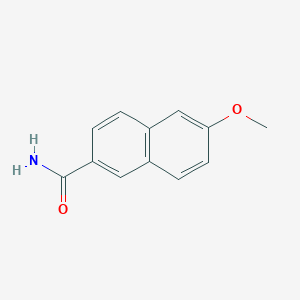

Molecular Structure Analysis

The molecular structure of 1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate consists of a propenyl group attached to a 2,3-dimethylimidazolium ring, and a hexafluorophosphate anion .Physical And Chemical Properties Analysis

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate has a molecular weight of 282.1664002 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Solvent for Organic Reactions

Imidazolium ionic liquids, such as 1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate, are known for their excellent solvent properties. They can dissolve a wide range of organic compounds and can be used to facilitate various organic reactions. This includes reactions where traditional solvents are ineffective or where a non-aqueous medium is required .

Catalysis

These ionic liquids can act as catalysts in chemical reactions. Their unique properties can enhance the rate of reaction and improve yields. They are particularly useful in reactions that require a specific set of conditions, such as controlled temperature and pressure .

Electrochemistry

Imidazolium ionic liquids are also used in electrochemical applications due to their high conductivity and wide electrochemical windows. They serve as electrolytes in batteries and supercapacitors, contributing to the development of energy storage technologies .

Separation Processes

Due to their low vapor pressure and thermal stability, imidazolium ionic liquids like 1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate are used in separation processes such as gas absorption and extraction. They are effective in separating complex mixtures and purifying specific compounds .

Pharmaceutical Synthesis

These ionic liquids have been explored as reaction media for the synthesis of bioactive organic compounds. Their use can lead to more efficient synthesis routes for pharmaceuticals, potentially reducing costs and environmental impact .

Thermodynamic Studies

The thermodynamic properties of imidazolium ionic liquids make them suitable for studying activity coefficients at infinite dilution for various solutes. This is important for understanding the interactions between different chemicals and designing processes accordingly .

properties

IUPAC Name |

1,2-dimethyl-3-propylimidazol-1-ium;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.F6P/c1-4-5-10-7-6-9(3)8(10)2;1-7(2,3,4,5)6/h6-7H,4-5H2,1-3H3;/q+1;-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTGUTSXSBOOTCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15F6N2P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-propenyl-2,3-diMethyliMidazoliuM hexafluorophosphate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Isothiazolo[5,4-c]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B185826.png)